molecular formula C13H11N3O2S3 B5761935 4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide

4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide

Cat. No.: B5761935
M. Wt: 337.4 g/mol
InChI Key: PFMXWIFQXGUQFF-UHFFFAOYSA-N
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Description

4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzenesulfonamide group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide typically involves the reaction of thiazole derivatives with thiophene compounds under specific conditions. One common method includes the condensation of thiazole-2-amine with thiophene-2-carboxaldehyde, followed by sulfonation with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide is unique due to its combination of a thiazole ring, thiophene ring, and benzenesulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S3/c14-21(17,18)10-5-3-9(4-6-10)15-13-16-11(8-20-13)12-2-1-7-19-12/h1-8H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMXWIFQXGUQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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